molecular formula C19H25N3O3 B2372802 4-(4-ethoxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 941980-17-2

4-(4-ethoxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2372802
CAS No.: 941980-17-2
M. Wt: 343.427
InChI Key: UCYFQLJGJQBZAY-UHFFFAOYSA-N
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Description

“4-(4-ethoxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a chemical compound that belongs to the class of pyrimidinediones . Pyrimidinediones are characterized by a pyrimidine ring substituted with two carbonyl groups .


Synthesis Analysis

The synthesis of pyrimidinediones involves various methods. One method involves the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring . Another method involves the use of 2-nitrothiophenes as the starting compounds for the preparation of esters of target acids by reducing their 1-N-oxides with phosphorus trichloride .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrimidine ring substituted with two carbonyl groups . The compound also contains an ethoxyphenyl group and a pentyl group .


Chemical Reactions Analysis

The chemical reactions involving pyrimidinediones are diverse. For instance, the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed as an effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids .

Scientific Research Applications

Electron Transport Layers in Solar Cells The compound's derivatives have been explored for their utility in improving the efficiency of polymer solar cells. For instance, a study by Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte (n-CPE) using a diketopyrrolopyrrole (DPP) backbone for application as an electron transport layer in inverted polymer solar cells (PSCs). The electron-deficient nature of the DPP backbone, along with its planar structure, was found to enhance conductivity and electron mobility, facilitating electron extraction and reducing recombination at the active layer/cathode interface, leading to improved power conversion efficiency (Hu et al., 2015).

Organic Synthesis and Chemical Properties Various studies have focused on the synthesis and chemical properties of related pyrrolopyrimidine derivatives. For example, Mulholland et al. (1972) explored the synthesis of pyrrolidine-2,4-diones (tetramic acids) and some derivatives, highlighting the methods and errors in previously reported syntheses and providing insights into the preparation of these compounds and their derivatives (Mulholland et al., 1972).

Inhibitors of Glycolic Acid Oxidase A study by Rooney et al. (1983) investigated a series of novel 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase (GAO). These compounds, particularly those with large lipophilic 4-substituents, were found to be potent, competitive inhibitors of porcine liver GAO in vitro, with implications for reducing urinary oxalate levels and potentially treating conditions like hyperoxaluria (Rooney et al., 1983).

Photoluminescent Materials The development of photoluminescent materials is another area of application. Beyerlein and Tieke (2000) described the synthesis of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units in the main chain. These materials exhibited strong photoluminescence and good solubility, making them suitable for electronic applications due to their promising optoelectronic properties (Beyerlein & Tieke, 2000).

Organic Optoelectronic Materials Zhang et al. (2014) reported on the mild synthesis of symmetrically substituted diketopyrrolopyrrole derivatives, which showed potential for novel organic optoelectronic material applications. The optical properties of these derivatives were explored under various conditions, demonstrating their potential as acid-base indicators and for use in biological systems due to increased water solubility (Zhang et al., 2014).

Future Directions

The future directions in the research of pyrimidinediones involve the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Compounds with similar structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

It’s worth noting that similar compounds, such as indole derivatives, have been found to affect a wide range of biological activities . This suggests that the compound could potentially affect multiple biochemical pathways, leading to various downstream effects.

Pharmacokinetics

Most of the synthesized compounds similar to this one were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

Compounds with similar structures have shown promising activity against certain types of cells . This suggests that the compound could potentially have similar effects.

Action Environment

The synthesis of similar compounds has been conducted in environmentally friendly conditions , suggesting that the compound could potentially be stable under various environmental conditions.

Properties

IUPAC Name

4-(4-ethoxyphenyl)-6-pentyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-3-5-6-11-22-12-15-16(18(22)23)17(21-19(24)20-15)13-7-9-14(10-8-13)25-4-2/h7-10,17H,3-6,11-12H2,1-2H3,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYFQLJGJQBZAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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